3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H22ClFN2O2S2 and its molecular weight is 392.93. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition Properties
Piperidine derivatives, including compounds with similar structural features, have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their effectiveness. Such studies suggest that compounds with piperidine structures could serve as effective corrosion inhibitors, which could be a potential application area for the compound (Kaya et al., 2016).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds containing benzenesulfonamide and piperidine have been reported, indicating their significance in structural chemistry. These studies often involve X-ray crystallography to elucidate their molecular structure, which can be crucial for understanding the interaction mechanisms and designing new compounds with desired properties (Benakaprasad et al., 2007).
Antitumor Activity
Research into benzenesulfonamide derivatives, particularly those incorporating piperidine, has shown potential antitumor activity. This includes the synthesis of novel compounds with promising selectivity toward specific cancer cell lines. Such studies highlight the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, suggesting that the compound may also possess valuable biological activities (Sławiński & Brzozowski, 2006).
Inhibitory Effects on Carbonic Anhydrase
Compounds featuring benzenesulfonamide and piperidine structures have been evaluated for their inhibitory effects on carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, and their inhibition can have therapeutic implications, including in the treatment of glaucoma, epilepsy, and altitude sickness. The potential application of the compound could extend to this area, given its structural similarities (Gul et al., 2016).
Mechanism of Action
Mode of Action
It is known that many sulfonamide compounds interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function
Biochemical Pathways
Sulfonamides are generally known to interfere with bacterial folic acid synthesis, but it’s unclear if this compound has the same effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2S2/c17-15-9-14(1-2-16(15)18)24(21,22)19-10-12-3-6-20(7-4-12)13-5-8-23-11-13/h1-2,9,12-13,19H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIICKNSVAFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.